2-Amino-1-(4-chlorophenyl)propan-1-one

描述

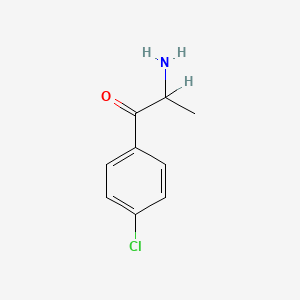

2-Amino-1-(4-chlorophenyl)propan-1-one is a substituted cathinone derivative characterized by a ketone group at the β-position and a primary amine at the α-carbon of the propane chain, with a 4-chlorophenyl substituent at the carbonyl group. This structural framework places it within the broader class of synthetic cathinones, which are known for their stimulant and psychoactive properties.

属性

分子式 |

C9H10ClNO |

|---|---|

分子量 |

183.63 g/mol |

IUPAC 名称 |

2-amino-1-(4-chlorophenyl)propan-1-one |

InChI |

InChI=1S/C9H10ClNO/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-6H,11H2,1H3 |

InChI 键 |

PWNZKQBNTIOCAT-UHFFFAOYSA-N |

规范 SMILES |

CC(C(=O)C1=CC=C(C=C1)Cl)N |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Group Variations

The table below summarizes key structural analogs of 2-Amino-1-(4-chlorophenyl)propan-1-one, highlighting substituent variations and their implications:

Pharmacological Activity Trends

- Amino Group Modifications: Substitution of the primary amine with alkyl groups (e.g., methyl, butyl) enhances lipophilicity and bioavailability but may reduce selectivity for monoamine transporters, increasing side effects .

- Chlorophenyl Position: The 4-chloro substitution (vs.

- Piperazine Derivatives: Compounds such as 2-Amino-1-(4-(3-chlorophenyl)piperazin-1-yl)propan-1-one exhibit altered pharmacokinetics due to the piperazine moiety, which may confer affinity for 5-HT2A receptors, a target in antipsychotic drug design .

Physicochemical Properties

- Molecular Weight and Solubility : The parent compound (MW: 197.6 g/mol) has lower solubility in aqueous media compared to piperazine derivatives (e.g., compound 13 in , MW: 268.12 g/mol) due to the absence of polar heterocyclic groups .

- LogP: The logP of this compound is estimated at ~1.5, while butylamino analogs (e.g., 2-(butylamino)-1-(4-chlorophenyl)propan-1-one) exhibit logP values >2.5, correlating with increased tissue distribution .

Research Findings and Forensic Relevance

- Forensic Detection: 2-(Butylamino)-1-(4-chlorophenyl)propan-1-one and 4-Chloro-N-butylcathinone were identified in two samples analyzed by the Tokyo Metropolitan Institute of Public Health (2019), underscoring their emergence as designer drugs .

- Therapeutic Potential: Piperazine-containing analogs (e.g., compound 13 in ) demonstrate >99% purity in synthesis, suggesting utility in medicinal chemistry for antiseizure or antinociceptive applications .

- Combination Use: EMCDDA reports highlight the co-occurrence of this compound analogs with other cathinones (e.g., 3-MMC), indicating synergistic or additive effects in illicit formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。